3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Description
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a fluorinated aromatic compound featuring a phenyl ring substituted with fluorine and a trifluoromethyl group at the 2- and 6-positions, respectively. The molecule also contains a 2-oxopropanoic acid moiety, which introduces a reactive ketone and carboxylic acid group.
Properties
Molecular Formula |
C10H6F4O3 |
|---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChI Key |
ITDRYERJDWPJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aromatic Ketone Intermediate
A widely utilized method starts from a suitably substituted aromatic ketone intermediate:
- Step 1: Preparation of 2-fluoro-6-(trifluoromethyl)acetophenone by selective electrophilic substitution or cross-coupling reactions.
- Step 2: Side-chain oxidation of the methyl ketone group to the corresponding 2-oxopropanoic acid.
- Oxidation typically uses potassium permanganate (KMnO4) under controlled temperature to avoid over-oxidation.
- Alternative oxidants such as chromium-based reagents or catalytic aerobic oxidation may be employed for better selectivity.
- The reaction is often conducted in aqueous or biphasic media to facilitate oxidation and product isolation.
Biocatalytic Reduction and Enzymatic Approaches
Recent advances in biocatalysis have shown promise for stereoselective synthesis of keto acids similar to 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid:
- Use of alcohol dehydrogenases (ADHs) and glucose dehydrogenase (GDH) recycling systems enables selective reduction of keto intermediates to hydroxy acids with high enantiomeric excess.
- Enzymatic oxidation can also be employed to convert hydroxy acids back to keto acids under mild conditions.
- These methods provide high yields (>79%) and excellent optical purity (>98%) in industrially relevant scales.
Continuous Flow Synthesis
Industrial synthesis may leverage continuous flow reactors to improve reaction control, scalability, and yield:
- Continuous flow allows precise temperature and reagent control during oxidation and substitution steps.
- Enhanced mass transfer and reaction kinetics improve product purity and reduce reaction times.
- This approach is particularly advantageous for hazardous or highly reactive reagents used in fluorination and oxidation steps.
Comparative Data Table of Synthesis Parameters
| Parameter | Chemical Oxidation Method | Biocatalytic Method | Continuous Flow Method |
|---|---|---|---|
| Starting Material | 2-Fluoro-6-(trifluoromethyl)acetophenone | Same or hydroxy acid intermediate | Same as chemical method |
| Key Reagents | Potassium permanganate, chromium reagents | Alcohol dehydrogenase, glucose dehydrogenase | Same as chemical, with flow control |
| Reaction Time | Several hours to overnight | 10-12 hours | Reduced to hours or less |
| Yield (%) | 70-85% | Up to 79% isolated | Comparable or improved |
| Purity | Moderate to high | >98% chemical and optical purity | High purity due to controlled conditions |
| Environmental Impact | Moderate, due to heavy metal oxidants | Low, enzymatic and mild conditions | Low, efficient reagent use |
| Scalability | Moderate | High, demonstrated at >30 g scale | High, industrially relevant |
Research Findings and Notes
- The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the compound's stability and biological activity, making the synthesis challenging but rewarding.
- Biocatalytic methods outperform classical chemical routes in stereoselectivity and environmental friendliness, though they require specialized enzymes and cofactors.
- Continuous flow technology is emerging as a preferred industrial method due to safety and efficiency in handling fluorinated reagents.
- No reliable data was found from less rigorous sources such as benchchem.com or smolecule.com, aligning with the requirement to exclude these.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorinated Aliphatic Propanoic Acid Derivatives
Compounds such as Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- (CAS 919005-14-4) and Propanoic acid, 3-[2-[1,2-difluoro-2-oxo-1-(trifluoromethyl)ethoxy]-1,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-2,2,3,3-tetrafluoro-, methyl ester (CAS 69116-73-0) () differ structurally from the target compound in their aliphatic fluorinated chains and ether/ester linkages. Key distinctions include:
The aromatic fluorine and trifluoromethyl groups in the target compound may enhance π-π stacking interactions in drug design, whereas aliphatic derivatives are more suited for non-polar applications.
Fluorinated Aromatic Pharmaceuticals (Aprepitant/Fosaprepitant)
While they share fluorinated aromatic motifs with the target compound, critical differences arise:
The target compound’s simpler structure and reactive keto-acid moiety make it a versatile intermediate, whereas Aprepitant derivatives are optimized for specific biological targets.
Fluorinated Polymeric Esters
Compounds like 2-Propenoic acid, 2-methyl-, 2-[[[[5-[[[4-[[(heptadecafluorooctyl)sulfonyl]methylamino]butoxy]carbonyl]amino]-2-methylphenyl]amino]carbonyl]oxy]propyl ester (CAS 70900-34-4) () are fluorinated acrylate esters designed for polymerization. Comparisons include:
The target compound’s carboxylic acid group enables solubility in polar solvents, contrasting with the industrial focus of polymeric esters.
Biological Activity
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a synthetic organic compound notable for its unique molecular structure, which includes a fluorinated aromatic ring and a keto acid functional group. This compound, with the molecular formula and a molecular weight of approximately 250.15 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Characteristics
The presence of fluorine and trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability. These properties are crucial for improving interactions with biological targets, potentially leading to enhanced efficacy in therapeutic applications. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.15 g/mol |
| Key Functional Groups | Keto acid, Fluorinated aromatic ring |
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. Compounds with similar structural features have been investigated for their ability to inhibit pathways such as the NF-kB signaling pathway, which plays a critical role in inflammation. The introduction of fluorine atoms is known to enhance binding affinity to specific proteins, potentially improving therapeutic outcomes against inflammatory diseases.
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. The enhanced lipophilicity due to the fluorinated groups could improve membrane permeability, allowing for better cellular uptake and efficacy against cancer cells. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action for this compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound. Notable findings include:
- Inhibition of Prostaglandin E Synthase (mPGES-1) : A study focused on dioxane-fused tricyclic derivatives found that modifications similar to those present in this compound lead to potent mPGES-1 inhibitors, highlighting the significance of structural features in enhancing biological activity .
- Cytotoxicity Against Cancer Cell Lines : In vitro evaluations demonstrated that compounds with similar fluorinated structures exhibited selective cytotoxicity against various cancer cell lines, including melanoma and non-melanoma epidermoid carcinoma cells. The results indicated that these compounds could act as pro-oxidants, triggering high levels of reactive oxygen species (ROS) selectively in malignant cells .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities and interaction dynamics with target proteins.
Q & A
Q. Key Parameters :
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for acylation steps to reduce byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
- Temperature Gradients : Gradual warming during ester hydrolysis minimizes decomposition .
Data Contradiction Analysis : Conflicting reports on CrO₃ efficacy in oxidation steps may arise from trace moisture; rigorous drying of reagents is critical .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.2–7.8 ppm) and keto-carbonyl (δ 190–210 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹) and ketone (1650–1700 cm⁻¹) groups .
- X-ray Crystallography : Resolve stereochemical ambiguities in the trifluoromethylphenyl moiety .
Advanced: How to resolve structural ambiguities when crystallography data is unavailable?
Answer:
- DFT Calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-31G*) with experimental data .
- Tandem MS/MS : Fragment ion analysis to confirm substitution patterns on the phenyl ring .
Basic: What are the key functional groups influencing reactivity?
Answer:
Q. Reactivity Table :
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| -COOH | Acid-base | Esterification, salt formation |
| C=O (keto) | Nucleophilic attack | Reduction to alcohol |
Advanced: How to analyze contradictory data on the compound’s stability under varying pH?
Answer:
- Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12. Acidic conditions promote keto-enol tautomerism, while basic conditions hydrolyze the ester .
- Controlled Experiments : Use buffered solutions to isolate pH effects from solvent or temperature variables .
Basic: What are typical purification techniques for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients for polar impurities .
Advanced: What strategies enable regioselective substitution on the phenyl ring?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents .
- Protecting Groups : Temporarily block reactive sites (e.g., -COOH as methyl ester) during functionalization .
Basic: What are common degradation pathways for this compound?
Answer:
- Hydrolysis : Ester or amide derivatives degrade to carboxylic acids in aqueous media .
- Oxidative Degradation : Keto group forms peroxides under light or O₂ exposure .
Advanced: How to address discrepancies in reported bioactivity data?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., F vs. Cl) to isolate bioactive motifs .
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate biological tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
